5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine
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Overview
Description
5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chlorobenzonitrile with ethylamine under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various halogenated quinazoline derivatives.
Scientific Research Applications
5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the chloro and ethyl substituents.
Quinazolinone: An oxidized derivative with a carbonyl group at the 4-position.
Dihydroquinazoline: A reduced derivative with hydrogen atoms at the 1,4-positions.
Uniqueness
5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethyl groups can enhance its interactions with biological targets and modify its pharmacokinetic properties.
Properties
CAS No. |
918134-92-6 |
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Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-chloro-4-ethyl-1,4-dihydroquinazolin-2-amine |
InChI |
InChI=1S/C10H12ClN3/c1-2-7-9-6(11)4-3-5-8(9)14-10(12)13-7/h3-5,7H,2H2,1H3,(H3,12,13,14) |
InChI Key |
MICIQKQOEFSTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC=C2Cl)NC(=N1)N |
Origin of Product |
United States |
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